N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methylpiperazine moiety, and a dimethoxybenzenesulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-fluoroaniline with an appropriate alkylating agent to introduce the 4-fluorophenyl group.
Piperazine Introduction: The intermediate is then reacted with 4-methylpiperazine under controlled conditions to form the piperazine moiety.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of amines or reduced sulfonamides.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Scientific Research Applications
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain receptors, while the piperazine moiety can modulate the compound’s pharmacokinetic properties. The sulfonamide group is often involved in hydrogen bonding interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
- N-(2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
- N-(2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
Uniqueness
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and pharmacokinetic properties compared to its analogs with different substituents on the phenyl ring. The fluorine atom can enhance metabolic stability and binding affinity, making this compound particularly interesting for further research and development.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O4S/c1-24-10-12-25(13-11-24)19(16-4-6-17(22)7-5-16)15-23-30(26,27)18-8-9-20(28-2)21(14-18)29-3/h4-9,14,19,23H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISCWSGGZCGLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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